molecular formula C17H11NNa2O8S2 B14716362 Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate CAS No. 20241-55-8

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B14716362
CAS No.: 20241-55-8
M. Wt: 467.4 g/mol
InChI Key: NIANCZCABFGLTR-UHFFFAOYSA-L
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Description

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a naphthalenedisulfonic acid derivative characterized by a benzoylamino (-NHCOC₆H₅) substituent at the 4-position, a hydroxyl (-OH) group at the 5-position, and sulfonate (-SO₃Na) groups at the 1,7-positions. This compound is structurally related to azo dyes and mordants, with applications in textile dyeing and hair colorants due to its ability to form stable complexes with metals and bind to substrates . Its molecular backbone is shared with several analogues, differing primarily in substituent groups, which influence solubility, colorfastness, and regulatory status.

Properties

CAS No.

20241-55-8

Molecular Formula

C17H11NNa2O8S2

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

NIANCZCABFGLTR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps. One common method includes the following steps:

    Nitration: Naphthalene is nitrated to form nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.

    Benzoylation: The amino group is then benzoylated to form benzoylaminonaphthalene.

    Sulfonation: The benzoylaminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.

    Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoylamino group can be reduced to an amino group.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoyl-5-ketonaphthalene-1,7-disulphonate.

    Reduction: Formation of 4-amino-5-hydroxynaphthalene-1,7-disulphonate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl and sulfonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Acetylamino Derivatives

Disodium 4-(Acetylamino)-5-Hydroxynaphthalene-1,7-Disulphonate

  • Key Differences: Replaces the benzoylamino group with an acetylamino (-NHCOCH₃) group.
  • Properties: The smaller acetyl group reduces steric hindrance and increases hydrophilicity compared to the benzoylamino variant, enhancing solubility in aqueous media .
  • Applications : Widely used as an intermediate in dye synthesis. Suppliers list purities up to 98%, indicating robust industrial production .
  • Regulatory Status : Listed under REACH regulations with a registration date of 31/05/2018 .

Data Comparison :

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound (Benzoylamino) 6417-36-3 C₃₇H₂₈N₄Na₂O₁₀S₃ Not Provided Benzoylamino, Hydroxy
Acetylamino Variant 837633-20-0 C₁₄H₁₃NNa₂O₉S₂ ~500 (estimated) Acetylamino, Hydroxy

Azo Dyes with Naphthalenedisulphonate Backbone

Acid Red 33 (CI 17200)

  • Structure: Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate .
  • Key Differences : Incorporates a phenylazo (-N=N-C₆H₅) group at the 3-position.
  • Properties : Exhibits bright red coloration but lower lightfastness due to azo group degradation. Used in hair dyes and cosmetics .

Acid Red 35 (CI 18065)

  • Structure: Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate .
  • Key Differences: Features an o-tolyl azo group and acetylamino substituent.
  • Properties : Enhanced stability compared to Acid Red 33 due to the methyl group on the aryl ring.

Data Comparison :

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
Acid Red 33 3567-66-6 C₁₆H₁₁N₃Na₂O₇S₂ Phenylazo, Amino, Hydroxy Hair dyes, Cosmetics
Acid Red 35 6441-93-6 C₁₉H₁₅N₃Na₂O₈S₂ o-Tolyl azo, Acetylamino Hair dyes

Complex Substituted Derivatives

Disodium 6-[[2-[2-(Cyclohexylamino)phenoxy]phenyl]azo]-4-[[(2,4-Dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate

  • Structure: Contains azo, cyclohexylamino, and dichlorophenoxy groups .
  • Key Differences: Additional chlorine atoms and a bulky cyclohexylamino-phenoxy substituent.
  • Properties: Higher molecular weight (859.66 g/mol) reduces solubility but enhances binding to hydrophobic substrates. Potential use in specialized dyes or antimicrobial agents due to chlorine content .
  • Regulatory Status: No direct REACH data, but chlorine substituents may require stringent environmental compliance .

Research Findings and Functional Insights

  • Benzoylamino vs. Acetylamino: The benzoylamino group in the target compound increases hydrophobicity, improving affinity for synthetic fibers but reducing water solubility compared to acetylamino derivatives .
  • Azo Group Impact : Azo-containing analogues (e.g., Acid Red 33/35) exhibit vibrant colors but face stability challenges under UV exposure, limiting their use in outdoor applications .
  • Regulatory Considerations : Compounds with chlorine (e.g., ) or complex aryl groups may face stricter regulatory scrutiny under EPA guidelines .

Biological Activity

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is an organic compound recognized for its complex molecular structure and diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H11NNa2O8S2C_{17}H_{11}NNa_2O_8S_2 and a molecular weight of approximately 467.39 g/mol. Its structure includes a naphthalene backbone with both sulfonate and hydroxyl functional groups, which contribute to its solubility and reactivity in aqueous environments.

Biological Activities

This compound exhibits several notable biological activities:

  • Dye Properties : The compound is primarily used as a dye in various biochemical applications due to its vibrant coloration and stability in solution.
  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may extend to this compound.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

The biological activity of this compound can be attributed to its interaction with biological macromolecules. The presence of hydroxyl groups may facilitate hydrogen bonding with proteins or nucleic acids, potentially altering their function.

1. Antioxidant Activity Assessment

A study conducted on structurally similar compounds demonstrated that this compound could exhibit significant antioxidant activity. The mechanism involved the scavenging of free radicals, which was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

CompoundIC50 (µM)Mechanism
This compoundTBDFree radical scavenging
Similar Compound ATBDFree radical scavenging
Similar Compound BTBDMetal chelation

2. Antimicrobial Studies

In vitro studies have evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited varying degrees of inhibition.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthalene derivatives. A comparative analysis highlights its unique attributes:

Compound NameStructure FeaturesUnique Attributes
Disodium 4-(aminophenyl)-5-hydroxynaphthalene-1,7-disulphonateAmino group instead of benzoylamineHigher water solubility
Disodium 4-(hydroxyphenyl)-5-hydroxynaphthalene-1,7-disulphonateHydroxyphenyl group presentIncreased antioxidant properties
Disodium 4-(carboxyphenyl)-5-hydroxynaphthalene-1,7-disulphonateCarboxylic acid group presentStronger interactions with metal ions

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate in complex matrices (e.g., wastewater or biological samples)?

  • Methodology : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for pre-concentration. After conditioning with methanol, samples (100 mL) are filtered (GF/F, 0.7 µm) and loaded onto the cartridge. Elution with methanol:2-propanol (1:1) followed by LC-MS/MS analysis with internal standards (e.g., deuterated analogs) ensures accuracy. Matrix effects should be minimized using isotope dilution .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₃NNa₂O₈S₂; theoretical ~477.3 g/mol). UV-Vis spectroscopy (λmax ~480–520 nm for azo derivatives) and ¹H/¹³C NMR can verify functional groups (e.g., benzoylamino, hydroxyl, sulfonate). Compare retention times with certified reference materials via HPLC .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Classified as a potential carcinogen (analogous to benzidine-based dyes like Direct Black 38). Use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne particulates with NIOSH-approved methods. Decontaminate glassware using 5% dimethyldichlorosilane to prevent adsorption .

Advanced Research Questions

Q. How do substituent variations (e.g., benzoylamino vs. acetylamino) affect the compound’s photostability and reactivity in aqueous solutions?

  • Experimental Design : Conduct accelerated UV degradation studies (e.g., 254 nm irradiation) in buffered solutions (pH 4–10). Monitor degradation kinetics via LC-MS and identify byproducts (e.g., sulfonate cleavage products). Compare with analogs like Acid Red 33 (disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate) to assess substituent effects .

Q. What are the challenges in resolving data contradictions between computational predictions and experimental solubility data for this compound?

  • Analysis : Density functional theory (DFT) may overestimate solubility due to incomplete parameterization of sulfonate hydration. Validate via shake-flask experiments at 25°C in water:methanol mixtures. Use Hansen solubility parameters to reconcile discrepancies. Note that disodium salts generally exhibit higher aqueous solubility (>100 g/L) than monosodium analogs .

Q. How can the compound’s stability in anaerobic environments (e.g., sludge digestion) be systematically evaluated?

  • Protocol : Spike digested sludge samples with the compound (1–100 µg/L) and incubate under anaerobic conditions (37°C, 30 days). Extract samples at intervals using SPE and quantify degradation via LC-MS/MS. Compare with aerobic controls to identify reductive cleavage pathways (e.g., azo bond reduction to amines) .

Q. What regulatory frameworks govern the use of this compound in non-EU jurisdictions, and how do they impact experimental design?

  • Compliance : Under the U.S. EPA’s Significant New Use Rules (SNURs), any novel application (e.g., biomedical imaging) requires premanufacture notification. Include ecotoxicity assays (e.g., Daphnia magna LC₅₀) in environmental risk assessments. Adhere to OECD 301F biodegradability guidelines for disposal .

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